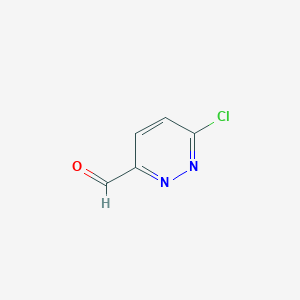

6-Chloropyridazine-3-carbaldehyde

Vue d'ensemble

Description

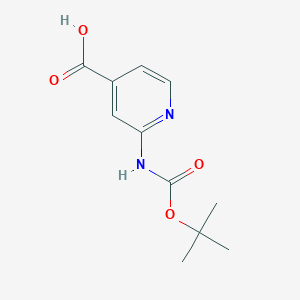

6-Chloropyridazine-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chloro group at the sixth position and a formyl group at the third position on the pyridazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 6-chloropyridazine-3-carbaldehyde has been achieved through different methods. One notable method involves the oxidation of 2-chloro-5-(chloromethyl) pyridine using the sodium salt of 2-nitropropane, yielding a high-purity product at a high yield . Another approach for synthesizing related compounds includes the Vilsmeier–Haack reaction, which has been used to prepare novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolo[3,4-b]pyridine-6-ones . Additionally, various routes have been designed to synthesize pyridyl analogs of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which are high yielding and scalable .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and its electronic properties were studied using density functional theory (DFT) calculations . The crystal and molecular structures of related ligands and their complexes have also been determined, providing insights into the coordination modes and electronic delocalization within these molecules .

Chemical Reactions Analysis

6-Chloropyridazine-3-carbaldehyde and its derivatives participate in various chemical reactions. For example, the compound has been used as a precursor in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines under solvent-free conditions . It also serves as a building block for the synthesis of heterocyclic chalcones and dipyrazolopyridines . The reactivity of related pyridazines has been explored in the context of metal-coordinating properties and cycloaddition reactions, which are useful for constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloropyridazine-3-carbaldehyde and its derivatives are influenced by the presence of substituents on the pyridazine ring. These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications. The ligand and its rare earth complexes have been characterized by a range of techniques, including elemental analyses, molar conductivities, mass spectra, and spectroscopic methods, revealing their binding properties with DNA and antioxidant activities . The study of these properties is essential for the development of new materials and pharmaceuticals.

Applications De Recherche Scientifique

- Summary of the Application: 6-Chloropyridazine-3-carbaldehyde is used as a starting material in the synthesis of new heterocyclic compounds. These compounds have been found to possess significant antimicrobial activities .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 6-Chloropyridazine-3-carbaldehyde with various reagents to form different heterocyclic compounds. Some of these include pyridazino[6,1-b]quinazolin-10-ones, benzimidazolo-pyridazine thione, and 1,2,4-benzotriazino-pyridazinethione .

- Results or Outcomes: The synthesized compounds were tested for their antimicrobial activity. Some of these compounds showed a high response against gram-positive and gram-negative bacteria as well as fungi .

It’s also worth noting that 6-Chloropyridazine-3-carbaldehyde is available for purchase from chemical suppliers, indicating its use in research and potentially in the development of new synthetic methods or materials .

It’s also worth noting that 6-Chloropyridazine-3-carbaldehyde is available for purchase from chemical suppliers, indicating its use in research and potentially in the development of new synthetic methods or materials .

Safety And Hazards

The safety information for 6-Chloropyridazine-3-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-chloropyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRPQYMQCOQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624921 | |

| Record name | 6-Chloropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyridazine-3-carbaldehyde | |

CAS RN |

303085-53-2 | |

| Record name | 6-Chloropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)